molecular formula C15H24 B3328891 (+)-alpha-Barbatene CAS No. 53060-59-6

(+)-alpha-Barbatene

Cat. No. B3328891
CAS RN: 53060-59-6
M. Wt: 204.35 g/mol
InChI Key: RMKQBFUAKZOVPQ-APIJFGDWSA-N
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Description

(+)-alpha-Barbatene is a natural product that belongs to the sesquiterpene family. It is found in several plants, including the aerial parts of the plant Artemisia annua, which is commonly known as sweet wormwood. This compound has been studied for its potential applications in medicine and agriculture due to its various biological properties.

Scientific Research Applications

Sesquiterpenes in Liverworts

The sesquiterpenes, including (+)-alpha-Barbatene, have been identified in the essential oils of various liverwort specimens from the Jungermanniales order. These compounds are detectable in significant amounts in almost all species studied. The presence of this compound in these liverworts contributes to understanding the chemical diversity and ecological roles of these plants (Andersen et al., 1977).

Role in Liverwort Species

In a study of Barbilophozia species, two isomeric olefins, α- and β-barbatene, were found. These compounds are part of a new tricyclic sesquiterpene skeleton and contribute to the understanding of the chemical composition of liverworts. This research helps in identifying the unique chemical markers of different liverwort species (Andersen et al., 1973).

Essential Oil Composition in Higher Plants

The sesquiterpene hydrocarbons including β-bazzanene and α- and β-barbatene, typically found in liverworts, were identified for the first time in higher plants in the roots of Meum athamanticum. This finding extends the known distribution of these compounds beyond liverworts, suggesting a broader ecological and evolutionary significance (König et al., 1996).

Structural Analysis

A study focusing on the barbatenes, including this compound, provided insights into their structural rearrangement and formation. This research enhances the understanding of the chemical pathways and structural dynamics of sesquiterpenes like this compound (Anderson et al., 1978).

properties

IUPAC Name

(1R,2R,6S,7R)-1,2,6,8-tetramethyltricyclo[5.3.1.02,6]undec-8-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-6-9-13(2)10-12(11)14(3)7-5-8-15(13,14)4/h6,12H,5,7-10H2,1-4H3/t12-,13-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKQBFUAKZOVPQ-APIJFGDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CC1C3(C2(CCC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]2(C[C@H]1[C@]3([C@@]2(CCC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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